molecular formula C6H8Br2O2 B3296968 3,4-dibromocyclopentane-1-carboxylic Acid CAS No. 89415-65-6

3,4-dibromocyclopentane-1-carboxylic Acid

Cat. No. B3296968
CAS RN: 89415-65-6
M. Wt: 271.93 g/mol
InChI Key: ASIZXNHIJAQVTG-UHFFFAOYSA-N
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Description

3,4-dibromocyclopentane-1-carboxylic Acid is a chemical compound with the molecular formula C6H8Br2O2 . It is a type of cycloalkane, which are molecules that have a ring of carbon atoms . This compound can exist as two different stereoisomers: cis-3,4-dibromocyclopentane-1-carboxylic Acid and trans-3,4-dibromocyclopentane-1-carboxylic Acid .


Molecular Structure Analysis

The molecular structure of 3,4-dibromocyclopentane-1-carboxylic Acid involves a five-membered carbon ring (cyclopentane) with two bromine atoms attached at the 3rd and 4th positions and a carboxylic acid group (-COOH) attached at the 1st position . The cis and trans isomers differ in the relative spatial orientation of the two bromine atoms .

Scientific Research Applications

Acidic Properties and Substituent Effects

  • The acidity of substituted bicyclooctane-1-carboxylic acids and bicyclopentane-1-carboxylic acids, which are structurally related to 3,4-dibromocyclopentane-1-carboxylic acid, was investigated. It was found that the acidities are influenced by the substituents and their positions, with a significant field effect observed (Wiberg, 2002).

Structural and Conformational Studies

  • Research on cyclopentane-1-carboxylic acid derivatives, similar to 3,4-dibromocyclopentane-1-carboxylic acid, reveals insights into their structural and conformational properties. These studies are crucial in understanding the molecular behavior and potential applications of these compounds in various scientific domains (Crisma et al., 1988).

Synthesis and Chemical Reactivity

  • Investigations into the synthesis of cyclopentane derivatives, including 3,4-dibromocyclopentane-1-carboxylic acid, highlight the reactivity and potential applications of these compounds in medicinal chemistry and drug design (Thirumoorthi & Adsool, 2016).
  • A study on the bromination of cyclohexene-carboxylic acid derivatives provides insights into the stereochemical aspects of reactions involving compounds similar to 3,4-dibromocyclopentane-1-carboxylic acid (Bellucci, Marioni, & Marsili, 1972).

Biological and Pharmacological Applications

  • Research on aminocyclopentanecarboxylic acids, structurally related to 3,4-dibromocyclopentane-1-carboxylic acid, explores their potential in biological and pharmacological applications, such as tumor localization and inhibition (Berlinguet, Bégin, & Babineau, 1962).
  • The use of 1-aminocyclopentane-1-carboxylic acid in cancer detection was examined, providing insights into the diagnostic potential of related compounds (Hayes et al., 1976).

properties

IUPAC Name

3,4-dibromocyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIZXNHIJAQVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dibromocyclopentane-1-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dibromocyclopentane-1-carboxylic Acid
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Reactant of Route 6
3,4-dibromocyclopentane-1-carboxylic Acid

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